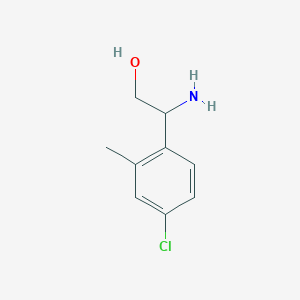

2-Amino-2-(4-chloro-2-methylphenyl)ethanol

Description

2-Amino-2-(4-chloro-2-methylphenyl)ethanol is an organic compound with a molecular formula of C9H12ClNO. This compound is characterized by the presence of an amino group, a hydroxyl group, and a chloro-substituted aromatic ring. It is a versatile compound with various applications in scientific research and industry.

Properties

IUPAC Name |

2-amino-2-(4-chloro-2-methylphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-6-4-7(10)2-3-8(6)9(11)5-12/h2-4,9,12H,5,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPNQALBICLXJLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)C(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-chloro-2-methylphenyl)ethanol typically involves the reaction of 4-chloro-2-methylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride or hydrogen in the presence of a catalyst to yield the desired amino alcohol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-chloro-2-methylphenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The nitro group in intermediates can be reduced to an amino group.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

Oxidation: Formation of 4-chloro-2-methylbenzaldehyde or 4-chloro-2-methylbenzoic acid.

Reduction: Formation of this compound from nitroalkene intermediates.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-2-(4-chloro-2-methylphenyl)ethanol has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-chloro-2-methylphenyl)ethanol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

2-Amino-4-methylphenol: Similar structure but lacks the chloro substituent.

4-Chloro-2-methylbenzylamine: Similar structure but lacks the hydroxyl group.

2-Amino-2-(4-chlorophenyl)ethanol: Similar structure but lacks the methyl group.

Uniqueness

2-Amino-2-(4-chloro-2-methylphenyl)ethanol is unique due to the combination of its amino, hydroxyl, and chloro-substituted aromatic ring. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various applications .

Biological Activity

2-Amino-2-(4-chloro-2-methylphenyl)ethanol, also known as (2R)-2-amino-2-(4-chloro-2-methylphenyl)ethan-1-ol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular structure of this compound features an amino group, a hydroxyl group, and a chloro-substituted aromatic ring. This unique configuration allows for various interactions with biological targets, enhancing its potential as a pharmaceutical agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzymatic Interactions : The amino and hydroxyl groups facilitate hydrogen bonding, enabling the compound to modulate enzyme activity and influence metabolic pathways.

- Receptor Modulation : It may act as a ligand for various receptors, impacting signaling pathways relevant to neurological functions and cancer progression.

- Ion Channel Interaction : The compound can influence ion channels, which play crucial roles in cellular signaling and excitability.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. It has been investigated for its potential to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that compounds with similar structures can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase .

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| HeLa | 0.08 - 12.07 | Inhibition of tubulin polymerization | |

| Various | Varies | Induction of apoptosis via signaling pathway modulation |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it may exhibit activity against certain bacterial strains, although further investigation is needed to establish its efficacy and mechanism.

Case Study 1: Neuroprotective Effects

A study focused on the neuroprotective effects of this compound highlighted its role as a selective inhibitor of human neuronal nitric oxide synthase (hnNOS). The compound demonstrated high membrane permeability and effective inhibition at low concentrations (Ki = 46 nM), suggesting potential applications in treating neurodegenerative diseases .

Case Study 2: Anticancer Mechanism

In another investigation, the compound was tested against various cancer cell lines. Results indicated that it could effectively downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased apoptosis in cancer cells. This dual action underscores its potential as a therapeutic agent in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.